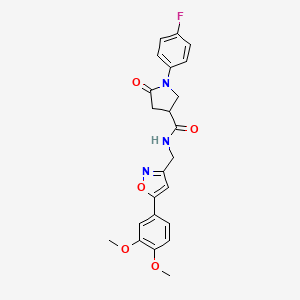

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group at position 1 and a carboxamide-linked isoxazole moiety at position 2. The isoxazole ring is further modified with a 3,4-dimethoxyphenyl group, which introduces distinct electronic and steric properties.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O5/c1-30-19-8-3-14(9-21(19)31-2)20-11-17(26-32-20)12-25-23(29)15-10-22(28)27(13-15)18-6-4-16(24)5-7-18/h3-9,11,15H,10,12-13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSZBNGYQWCHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

- Molecular Formula : CHFNO

- Molecular Weight : 439.4 g/mol

- Key Functional Groups : Isoxazole ring, pyrrolidine moiety, and fluorophenyl group.

These structural features contribute to its diverse biological activities.

The biological activity of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is likely mediated through interactions with various molecular targets, including enzymes and receptors. The isoxazole ring is known for its ability to modulate enzyme activity, potentially leading to inhibition or activation of critical biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For example:

- In vitro Studies : Research has shown that derivatives containing the pyrrolidine and isoxazole structures demonstrate cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer models .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Example A | A549 | 15 |

| Example B | MCF7 | 20 |

These findings suggest that the compound may act as a potential candidate for further development in cancer therapy.

Antimicrobial Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has also been evaluated for antimicrobial properties. Preliminary data indicate that it could be effective against Gram-positive bacteria and certain fungal strains:

- Antimicrobial Spectrum : The compound has shown activity against pathogens such as Staphylococcus aureus and Candida auris, which are known for their resistance to conventional treatments .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida auris | 16 µg/mL |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. Notably:

- Study on Isoxazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of isoxazole derivatives, indicating that modifications to the isoxazole ring can enhance potency against specific cancer types .

- Antimicrobial Evaluation : Research conducted by Metwally et al. demonstrated that pyrrolidine derivatives exhibited promising antimicrobial activity against multi-drug resistant strains, suggesting a potential role in addressing antimicrobial resistance .

Comparison with Similar Compounds

Compound A : N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1170623-81-0)

- Key Differences: The isoxazole ring bears a 2,4-difluorophenyl group instead of 3,4-dimethoxyphenyl. The pyrrolidinone core is substituted with a 4-methoxyphenyl group rather than 4-fluorophenyl.

- The absence of methoxy groups may reduce metabolic stability due to decreased steric hindrance against oxidative enzymes.

Compound B : N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Key Differences: The methoxy group on the pyrrolidinone core is at the meta position (3-methoxyphenyl) instead of para (4-fluorophenyl).

- Implications :

Heterocyclic System Modifications

Compound C : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 878731-29-4)

- Key Differences :

- Replaces the isoxazole ring with a 1,3,4-thiadiazole system bearing an isopropyl group.

- Implications: Thiadiazole rings exhibit higher aromaticity and rigidity, which may enhance thermal stability but reduce conformational flexibility for target binding .

Structural and Physicochemical Data Comparison

Inferred Pharmacological and Biochemical Implications

Target Selectivity :

- The 3,4-dimethoxyphenyl group in the target compound may improve selectivity for enzymes with larger hydrophobic binding pockets (e.g., kinases or cytochrome P450 isoforms) compared to smaller difluorophenyl or thiadiazole-containing analogues .

Metabolic Stability :

- Methoxy groups are susceptible to demethylation by CYP450 enzymes, whereas fluorine atoms resist metabolic degradation. Compound A’s 2,4-difluorophenyl group may confer longer half-life than the target compound’s dimethoxyphenyl group .

Solubility and Bioavailability :

- The target compound’s higher molecular weight and polar methoxy groups may reduce aqueous solubility compared to Compound C’s thiadiazole system, which balances hydrophilicity and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.